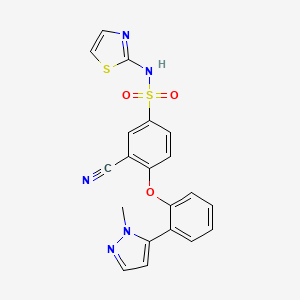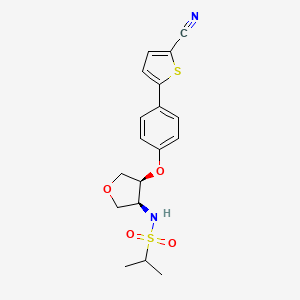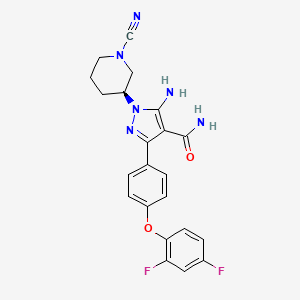
PF-184
Übersicht
Beschreibung
PF-184 ist ein potenter und selektiver Inhibitor der IκB-Kinase-2 (IKK-2)Die Verbindung ist bekannt für ihre hohe Selektivität und Wirksamkeit bei der Hemmung von IKK-2, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Wissenschaftliche Forschungsanwendungen
PF-184 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Hemmung der IκB-Kinase-2 und ihrer Auswirkungen auf verschiedene biochemische Wege.
Biologie: Anwendung in Zellassays zur Untersuchung der Rolle der IκB-Kinase-2 bei Entzündungen und Immunantwort.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung.
Industrie: Einsatz bei der Entwicklung von entzündungshemmenden Medikamenten und anderen pharmazeutischen Produkten
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der IκB-Kinase-2. Diese Hemmung verhindert die Phosphorylierung und den Abbau von IκB, was zur Unterdrückung des NF-κB-Signalwegs (Nuclear Factor kappa-light-chain-enhancer of activated B cells) führt. Die Hemmung dieses Weges reduziert die Produktion von proinflammatorischen Zytokinen und anderen Entzündungsmediatoren .
Wirkmechanismus
Target of Action
PF-184, also known as NCGC00263213-01, is a potent and selective inhibitor of IKK-2 . IKK-2, or IκB kinase, plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
This compound interacts with its target, IKK-2, by binding to it and inhibiting its activity . This inhibition prevents the downstream activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK-2, this compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response . The downstream effects include a reduction in the production of inflammatory mediators, such as TNF-α .
Pharmacokinetics
It has been reported that this compound has a low oral bioavailability and high intravenous clearance . It is primarily cleared through metabolism, with negligible renal excretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of inflammation. By inhibiting IKK-2 and subsequently the NF-κB signaling pathway, this compound reduces the production of inflammatory mediators . This can lead to a decrease in inflammation-related symptoms in conditions such as asthma and chronic obstructive pulmonary disease .
Biochemische Analyse
Biochemical Properties
PF-184 interacts with IKK-2, a kinase involved in the NF-κB signaling pathway . It inhibits IKK-2 with an IC50 value of 37 nM, showing selectivity over rhIKK-1, IKKi, and more than 30 tyrosine and serine/threonine kinases . This interaction affects the biochemical reactions involving these enzymes and proteins, altering their function and potentially the overall cellular response to stimuli .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It broadly inhibits IKK-2-dependent inflammatory products in human disease-relevant cells, such as PBMC, neutrophils, airway epithelial cells, and airway endothelial cells . It also inhibits IL-1β-induced TNF-α in a concentration-dependent manner in PBMCs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to IKK-2, inhibiting its activity and thereby affecting the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses to inflammation and other stimuli .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently inhibit neutrophil infiltration and BAL cell cytokine production in a rat airway inflammation model
Metabolic Pathways
Given its role as an IKK-2 inhibitor, it likely affects pathways involving this kinase, such as the NF-κB signaling pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-184 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.
Bildung des Indazolrings: Der Indazolring wird durch Cyclisierungsreaktionen gebildet.
Endgültige Kupplung und Reinigung: Der letzte Schritt umfasst die Kupplung der synthetisierten Zwischenprodukte und die Reinigung des Produkts durch Umkristallisation oder Chromatographie
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, Durchflussanlagen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-184 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von this compound üblich
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile Reagenzien wie Natriumhydrid und Kaliumcarbonat werden verwendet
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die für weitere Forschung und Entwicklung verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PF-184 Hydrat: Eine hydratisierte Form von this compound mit ähnlichen inhibitorischen Eigenschaften.
IKK-2-Inhibitoren: Andere Inhibitoren der IκB-Kinase-2, wie BMS-345541 und TPCA-1
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der IκB-Kinase-2. Es zeigt eine signifikante Selektivität gegenüber anderen Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der IκB-Kinase-2 in verschiedenen biologischen Prozessen macht .
Eigenschaften
IUPAC Name |
8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWWGNRWRLBSV-MEKGRNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClFN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727008 | |
| Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187460-81-6 | |
| Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-184 a suitable candidate for inhaled drug delivery in the context of pulmonary inflammation?
A1: this compound is specifically designed for local delivery to the lungs, a crucial factor when targeting inflammatory pulmonary diseases. [] This is achieved through its high systemic clearance, which limits systemic exposure and maximizes the drug's effects within the airways. [] This targeted approach is particularly relevant in chronic obstructive pulmonary disease (COPD), where systemic inhibition of its target, IKK-2, could lead to undesirable side effects. []
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound acts as a potent and selective inhibitor of IKK-2, an enzyme central to the activation of the Nuclear factor-κB (NF-κB) pathway. [] This pathway plays a critical role in the inflammatory response, particularly in conditions like asthma and COPD. [] By inhibiting IKK-2, this compound disrupts the NF-κB pathway, leading to a reduction in inflammatory mediators like cytokines and a decrease in inflammatory cell infiltration. []
Q3: What evidence supports the efficacy of this compound in treating pulmonary inflammation?
A3: Preclinical studies using a rat model of lipopolysaccharide-induced neutrophilia demonstrated the anti-inflammatory efficacy of this compound. [] Intratracheal administration of this compound effectively attenuated lipopolysaccharide-induced cell infiltration and cytokine production in a dose-dependent manner. [] Importantly, the efficacy of this compound was comparable to intratracheally administered fluticasone propionate, a commonly used inhaled corticosteroid. [] This highlights the therapeutic potential of this compound as a novel inhaled treatment option for inflammatory pulmonary diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)





![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)


![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)


